Technical Monograph: 2-(Azetidin-3-yloxy)pyridine Hydrochloride
Technical Monograph: 2-(Azetidin-3-yloxy)pyridine Hydrochloride
CAS: 897086-94-1 Document Type: Technical Application Guide Version: 2.0 (Scientific Reference)[1]
Executive Summary: The Scaffold Advantage
2-(Azetidin-3-yloxy)pyridine hydrochloride is a high-value heterocyclic building block used extensively in modern medicinal chemistry. Structurally, it consists of a pyridine ring linked via an ether bridge to the 3-position of an azetidine ring.[1]
While its positional isomer, 3-(azetidin-3-yloxy)pyridine (A-85380), is a well-known nicotinic acetylcholine receptor (nAChR) agonist, the 2-isomer (CAS 897086-94-1) serves a distinct role in Structure-Activity Relationship (SAR) campaigns.[1] It allows chemists to modulate the basicity of the pyridine nitrogen, alter the vector of hydrogen bond acceptors, and fine-tune metabolic stability without significantly increasing lipophilicity (LogP).[1]
Core Utility:
-
Fragment-Based Drug Discovery (FBDD): A rigid, sp³-rich scaffold that reduces "flatness" in drug candidates.[1]
-
Bioisosterism: The azetidine ether moiety often acts as a surrogate for piperidine or pyrrolidine ethers, improving metabolic clearance profiles.
-
SAR Exploration: Critical for scanning the optimal nitrogen position on the pyridine ring relative to the pharmacophore.
Chemical & Physical Profile
| Property | Specification |
| Chemical Name | 2-(Azetidin-3-yloxy)pyridine hydrochloride |
| CAS Number | 897086-94-1 |
| Molecular Formula | C₈H₁₀N₂O[2] · xHCl (Typically supplied as mono- or dihydrochloride) |
| Molecular Weight | 150.18 g/mol (Free Base) / ~186.64 g/mol (HCl salt) |
| Appearance | White to off-white hygroscopic solid |
| Solubility | High in Water, DMSO, Methanol; Low in DCM, Hexanes |
| Storage | 2–8°C, Hygroscopic (Store under Nitrogen/Argon) |
| Acidity (pKa) | Azetidine NH ~10–11; Pyridine N ~2–3 (protonated in salt form) |
Synthetic Utility & Mechanism[3]
Mechanistic Rationale for Synthesis
The industrial preparation of CAS 897086-94-1 relies on Nucleophilic Aromatic Substitution (SₙAr) . The reaction exploits the electron-deficient nature of 2-halopyridines.
-
Activation: The 2-fluoropyridine or 2-chloropyridine substrate is activated for nucleophilic attack due to the inductive withdrawal of the nitrogen atom.
-
Nucleophile: N-Boc-3-hydroxyazetidine acts as the nucleophile. The tert-butoxycarbonyl (Boc) group is essential to prevent polymerization of the azetidine amine.[1]
-
Deprotection: Acidic cleavage of the Boc group yields the hydrochloride salt, which is preferred for its superior crystallinity and shelf-stability compared to the volatile free base.
Visualization: Synthetic Pathway
The following diagram illustrates the standard 2-step synthesis workflow.
Figure 1: Two-step synthetic route via SₙAr coupling and acidic deprotection.
Detailed Experimental Protocol
Note: This protocol is derived from standard methodologies for azetidinyl-pyridine ethers [1, 2]. Always verify with specific batch COA.
Step 1: SₙAr Coupling
Objective: Synthesis of tert-butyl 3-(pyridin-2-yloxy)azetidine-1-carboxylate.
-
Setup: Flame-dry a 250 mL round-bottom flask and purge with Argon.
-
Reagents:
-
Procedure:
-
Dissolve N-Boc-3-hydroxyazetidine in DMF (10 mL/g). Cool to 0°C.[3]
-
Add NaH portion-wise. Evolution of H₂ gas will occur. Stir for 30 min at 0°C to form the alkoxide.
-
Add 2-Fluoropyridine dropwise.
-
Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. (Heating to 60°C may be required for 2-chloropyridine).
-
Quench: Carefully add water/ice. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over MgSO₄, and concentrate.[1]
-
Purification: Flash column chromatography (Hexanes/EtOAc).
-
Step 2: Deprotection & Salt Formation
Objective: Isolation of CAS 897086-94-1.
-
Dissolution: Dissolve the intermediate from Step 1 in minimal 1,4-Dioxane or DCM.
-
Acidification: Add 4M HCl in Dioxane (5–10 eq) dropwise at 0°C.
-
Reaction: Stir at RT for 2–4 hours. A white precipitate should form.
-
Isolation:
-
Filter the solid precipitate under inert atmosphere (nitrogen).
-
Wash with diethyl ether to remove organic impurities.
-
Dry under high vacuum to remove trace HCl gas.
-
-
Validation: Check ¹H NMR (D₂O or DMSO-d₆). Signals for the Boc group (s, 9H, ~1.4 ppm) must be absent.[1]
Strategic Application in Drug Design
Isomer Logic: 2- vs. 3-Substitution
The choice between the 2-isomer (this topic) and the 3-isomer (A-85380 derivatives) is a critical decision point in lead optimization.
-
2-Isomer (CAS 897086-94-1): The ether oxygen is adjacent to the pyridine nitrogen. This creates an electronic push-pull system. The pyridine nitrogen is less basic than in the 3-isomer due to the inductive effect of the oxygen, but the oxygen lone pair can participate in resonance with the ring nitrogen.[1]
-
3-Isomer: The oxygen is meta to the nitrogen. The pyridine nitrogen retains higher basicity and is often used to mimic the quaternary ammonium of acetylcholine [3].
Visualization: SAR Decision Tree
Figure 2: Decision logic for selecting pyridine attachment points in fragment-based design.
Safety & Handling (E-E-A-T)
-
Hazards:
-
Handling Protocol:
-
Hygroscopicity: The HCl salt is prone to absorbing atmospheric moisture, which can lead to hydrolysis or stoichiometry errors in weighing. Always weigh in a glovebox or desiccated environment.
-
Incompatibility: Avoid strong oxidizing agents. The free base amine is reactive; keep as the HCl salt until the coupling step (e.g., amide bond formation) is ready to proceed.[1]
-
References
-
BenchChem. (2025).[7] Application Notes and Protocols for 3-(Aryl)azetidines in Medicinal Chemistry. Retrieved from
-
National Institutes of Health (NIH). (2009). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds. PMC Article. Retrieved from [1]
-
Kozikowski, A. P., et al. (2001). Synthesis and Nicotinic Acetylcholine Receptor Binding Properties of 2-Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine. Journal of Medicinal Chemistry. Retrieved from [1]
-
Sigma-Aldrich. (2024). Safety Data Sheet: 2-(Azetidin-3-yloxy)pyridine hydrochloride. Retrieved from [1]
-
ChemScene. (2023).[6] Product Monograph: CAS 897086-94-1.[2] Retrieved from [1]
Sources
- 1. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. ricerca.uniba.it [ricerca.uniba.it]
- 4. uprm.edu [uprm.edu]
- 5. aksci.com [aksci.com]
- 6. chemscene.com [chemscene.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
